2-(4-iodophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione
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Overview
Description
2-(4-iodophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindoles Isoindoles are nitrogen-containing heterocycles that have attracted significant attention due to their presence in various natural products and bioactive compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-iodophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method involves the Rhodium (III)-catalyzed coupling of N-chloroimines with α-diazo-α-phosphonoacetates, followed by dechlorinative/dephosphonative reactions . Another approach includes the use of α-azido carbonyl compounds bearing a 2-alkenylaryl moiety, which undergoes 1,3-dipolar cycloaddition of azides onto alkenes and 6π-electrocyclization of N-H imine intermediates .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of palladium-catalyzed cascade C-H transformations and dehydrogenation of isoindolines followed by C-H arylation are potential methods for industrial-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(4-iodophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the isoindole core.
Substitution: The iodophenyl group can participate in substitution reactions, such as nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as sodium iodide in acetone can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoindole derivatives with different functional groups, while substitution reactions can introduce various substituents onto the phenyl ring.
Scientific Research Applications
2-(4-iodophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-iodophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Phenylisoindole: Lacks the iodine substituent, resulting in different chemical properties and reactivity.
2-(4-Bromophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione:
2-(4-Chlorophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione: Contains a chlorine atom, which affects its chemical behavior compared to the iodine-containing compound.
Uniqueness
The presence of the iodophenyl group in 2-(4-iodophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for forming heavy atom interactions. This makes it distinct from other similar compounds and valuable for specific research applications.
Properties
Molecular Formula |
C18H10INO2 |
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Molecular Weight |
399.2 g/mol |
IUPAC Name |
2-(4-iodophenyl)benzo[f]isoindole-1,3-dione |
InChI |
InChI=1S/C18H10INO2/c19-13-5-7-14(8-6-13)20-17(21)15-9-11-3-1-2-4-12(11)10-16(15)18(20)22/h1-10H |
InChI Key |
YEDDMLXYYBHBCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=O)N(C3=O)C4=CC=C(C=C4)I |
Origin of Product |
United States |
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